![molecular formula C11H11ClO B052058 3-(4-Chlorophenyl)cyclopentanone CAS No. 115169-77-2](/img/structure/B52058.png)
3-(4-Chlorophenyl)cyclopentanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Chlorophenyl)cyclopentanone often involves aldol reactions, direct asymmetric intermolecular reactions, or catalyzed processes in specific media. For instance, the direct asymmetric intermolecular aldol reaction of cyclopentanone and 4-chlorobenzaldehyde catalyzed by l-tryptophan in water has been used to prepare related compounds, showcasing the versatility of synthesis methods for such chlorophenyl-cyclopentanone derivatives (Deng et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is determined using X-ray crystallography, showing diverse conformations and interactions such as hydrogen bonds and C—H⋯π contacts. These structural features contribute to their reactivity and properties. For example, the cyclopentanone ring may adopt twist conformations, and interactions within the crystal structure can influence the compound's stability and reactivity (Lintao Yu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives vary widely, including photochemical generation and trapping of localized singlet diradicals. These reactions demonstrate the compound's potential in synthetic organic chemistry, particularly in generating complex molecular structures from simpler precursors (Abe et al., 1998).
Scientific Research Applications
Crystal Structure and Properties :
- The compound N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, related to 3-(4-Chlorophenyl)cyclopentanone, has been studied for its crystal structure. The amide group in this compound is coplanar with the chlorophenyl group. This compound exhibits weak intramolecular C—H⋯O hydrogen bonding and forms cyclic centrosymmetric dimers through paired N—H⋯O hydrogen bonds (Yu, Wei, & Zhou, 2008).
Synthesis and Chemical Reactions :
- A synthesis method has been developed for 2,2-Bis-(4-hydroxyphenyl)-cyclopentanone, using a reductive coupling reaction. This method involves the use of TiCl4 and Zn, indicating potential utility in organic synthesis (Seo et al., 2008).
Material Science Applications :
- Multibranched benzylidene cyclopentanone dyes with large two-photon absorption cross-sections have been synthesized. These compounds have applications in photopolymerization systems, demonstrating their relevance in material science and photonics (Wu et al., 2006).
Biological and Medical Research :
- Cyclopentanone derivatives have been used in the synthesis of compounds with significant antituberculosis and anticancer activity. For instance, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown promising results in in vitro studies (Mallikarjuna, Padmashali, & Sandeep, 2014).
Catalysis and Chemical Transformations :
- In catalysis, cyclopentanone derivatives are involved in oxidative C–C coupling reactions, highlighting their role in complex chemical transformations (El-Abadelah et al., 2018).
Antimicrobial Activity :
- The antimicrobial activity of this compound derivatives has been investigated, with compounds demonstrating antibacterial and antifungal effects. This includes studies on molecular structure, spectroscopic characteristics, and molecular docking (Sivakumar et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)cyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPYGZVNDNYVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567771 | |
Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115169-77-2 | |
Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.